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Compound of Interest

1-(4-Bromobenzoyl)-4-
Compound Name:
methylpiperazine

cat. No.: B1276819

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 1-(4-Bromobenzoyl)-4-methylpiperazine, a molecule of interest in medicinal
chemistry and drug development. The information presented herein is intended to support
researchers in the identification, characterization, and quality control of this compound. This
document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition.

Chemical Structure and Properties
e |[UPAC Name: 1-(4-Bromobenzoyl)-4-methylpiperazine

e Molecular Formula: C12H15BrN20

e Molecular Weight: 283.17 g/mol

o CAS Number: 349395-87-5

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 1-(4-Bromobenzoyl)-4-
methylpiperazine. This data is based on the analysis of its chemical structure and comparison
with analogous compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (400 MHz, CDCIs)

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

Aromatic CH (ortho to
~7.55 d 2H

C=0)

Aromatic CH (ortho to
~7.35 d 2H

Br)

Piperazine CH:z
~3.75 t 2H _

(adjacent to C=0)

Piperazine CH:z
~ 3.45 t 2H _

(adjacent to C=0)

Piperazine CH:z
~2.50 t 4H _

(adjacent to N-CHs)
2.30 s 3H N-CHs

Table 2: Predicted 13C NMR Data (100 MHz, CDCls)

© 2025 BenchChem. All rights reserved.

217

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (6, ppm) Assighment

~170.0 C=0 (Amide)

~135.0 Aromatic C-Br

~131.5 Aromatic C (ipso to C=0)

~129.0 Aromatic CH (ortho to C=0)
~128.5 Aromatic CH (ortho to Br)

~55.0 Piperazine CH: (adjacent to N-CHs3)
~46.0 N-CHs

~45.5 Piperazine CH: (adjacent to C=0)
~41.5 Piperazine CH: (adjacent to C=0)

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands (Solid, KBr)

Wavenumber (cm~—2) Intensity Assignment

~ 3050 Medium Aromatic C-H stretch

~ 2940, ~2800 Medium Aliphatic C-H stretch

~ 1636 Strong C=0 stretch (Amide)[1]
~ 1590, ~1485 Medium Aromatic C=C stretch
~ 1280 Medium C-N stretch

~ 1010 Strong Aromatic C-Br stretch

Note: The C=0 stretching frequency is based on the similar compound 1-(4-Bromobenzoyl)-4-

(4-chlorobenzhydryl)piperazine Hydrochloride Salt.[1]

Mass Spectrometry (MS)
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Table 4: Expected Mass Spectrometry Data (Electron lonization - EI)

m/z Relative Abundance Assignment

[M]* (Molecular ion peak with

282 /284 High o
bromine isotopes)
) [Br-CsH4-CQO]* (Bromobenzoyl
183/185 High _
cation)
CsH11N2]* (Methylpiperazine
99 High [CsH11N2]* (Methylpip

fragment)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 1-(4-
Bromobenzoyl)-4-methylpiperazine.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in 0.7 mL of
deuterated chloroform (CDCIs) in a standard 5 mm NMR tube.

e Instrumentation: A 400 MHz (or higher) NMR spectrometer.
e 'H NMR Acquisition:

o Pulse Program: Standard single-pulse sequence.

o Spectral Width: 0-12 ppm.

o Number of Scans: 16-32.

o Relaxation Delay: 1-2 seconds.
e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled pulse sequence.
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o Spectral Width: 0-200 ppm.
o Number of Scans: 1024 or more to achieve adequate signal-to-noise.

o Relaxation Delay: 2-5 seconds.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual
solvent peak (CDCls: & 7.26 ppm for *H and 6 77.16 ppm for 13C).

IR Spectroscopy

o Sample Preparation (KBr Pellet):

o Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place the powder in a pellet press and apply pressure to form a transparent or translucent
pellet.

 Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and acquire the sample spectrum.

o The spectrum is typically recorded over the range of 4000-400 cm™1,

Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).

 Instrumentation: A mass spectrometer with an electron ionization (EI) source.

o Data Acquisition:
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o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 50 to 500.

o The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized compound like 1-(4-Bromobenzoyl)-4-methylpiperazine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1-(4-Bromobenzoyl)-4-
methylpiperazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1276819#spectroscopic-data-nmr-ir-ms-of-1-4-
bromobenzoyl-4-methylpiperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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